molecular formula C18H15N3O3 B2596781 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide CAS No. 1396892-38-8

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide

Cat. No.: B2596781
CAS No.: 1396892-38-8
M. Wt: 321.336
InChI Key: QZJXMYJCTOLRAD-FNORWQNLSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide is a synthetic acrylamide derivative of high interest in medicinal chemistry and pharmacological research. The compound features a benzodioxole group, a common motif in bioactive molecules, linked through an (E)-acrylamide bridge to a pyrazolo[1,5-a]pyridine scaffold, a privileged structure in drug discovery. While specific biological data for this exact compound is not available in the public domain, its structure provides strong rationale for its research value. Acrylamides are known to act as electrophiles that can form covalent adducts with nucleophilic cysteine thiolates on proteins . This mechanism is central to the activity of some neurotoxicants but is also strategically exploited in the design of targeted covalent inhibitors for therapeutic applications. The pyrazolo[1,5-a]pyridine heterocycle is a well-established core in pharmaceutical development, with derivatives being investigated as modulators of various biological targets, including kinase enzymes . This combination of structural features makes this acrylamide a compelling candidate for in vitro screening against a broad range of biological targets, particularly for researchers exploring covalent inhibitor strategies in oncology, neuroscience, and inflammation. Potential applications include probing enzyme function, studying signal transduction pathways, and developing new molecular probes. Researchers are encouraged to validate all specific applications in their own experimental systems. This product is supplied for research purposes and is strictly labeled For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-18(7-5-13-4-6-16-17(9-13)24-12-23-16)19-10-14-11-20-21-8-2-1-3-15(14)21/h1-9,11H,10,12H2,(H,19,22)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJXMYJCTOLRAD-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the synthesis of the pyrazolo[1,5-a]pyridine intermediate. These intermediates are then coupled through a condensation reaction with acrylamide under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of catalysts and advanced purification methods, such as chromatography, are crucial to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

Chemical Profile

Molecular Formula: C22H20N4O4
Molecular Weight: 404.4 g/mol
CAS Number: 1396892-33-3

Structural Characteristics

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a pyrazolo[1,5-a]pyridine group. This unique combination contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific kinases or enzymes that are critical for cancer cell proliferation and survival. For instance, derivatives of pyrazolo[1,5-a]pyridine have shown promise in targeting cancer cell lines through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Research has demonstrated that compounds containing the benzo[d][1,3]dioxole structure possess notable antimicrobial activity. They have been tested against various bacterial strains and fungi, showing efficacy in inhibiting growth and biofilm formation . This suggests potential applications in developing new antibiotics or antifungal agents.

Neuropharmacological Effects

Compounds with similar structures have been explored for their neuropharmacological effects, particularly in the context of neurodegenerative diseases. The ability to inhibit cholinesterase enzymes indicates potential use in treating conditions like Alzheimer's disease. Studies report that such compounds can improve cognitive function by enhancing acetylcholine levels in the brain .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes related to metabolic pathways. For example, studies on related pyrazole derivatives indicate that they can effectively inhibit butyrylcholinesterase and acetylcholinesterase, which are essential for neurotransmitter regulation . This inhibition can lead to increased therapeutic effects in neurodegenerative conditions.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help elucidate the compound's mechanism of action at the molecular level and guide future synthesis of more potent analogs .

Development of Functional Materials

The unique chemical structure of this compound allows for its application in creating functional materials. Research into polymer composites incorporating this compound has shown enhanced properties such as thermal stability and mechanical strength. Such materials could be utilized in various industrial applications ranging from coatings to electronic devices .

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate signaling pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-ylmethyl)acrylamide
  • (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(quinolin-3-ylmethyl)acrylamide
  • (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(indol-3-ylmethyl)acrylamide

Uniqueness

What sets (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide apart from similar compounds is its unique combination of benzo[d][1,3]dioxole and pyrazolo[1,5-a]pyridine moieties. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide is a novel compound with potential therapeutic applications due to its unique structural features. Its biological activity has been the subject of various studies, focusing on its anti-inflammatory, analgesic, and antimicrobial properties. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₁₈H₁₅N₃O₃
  • Molecular Weight : 321.3 g/mol
  • CAS Number : 1396892-38-8

The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory processes. Notably, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins that mediate inflammation and pain.

Anti-inflammatory Activity

Several studies have indicated that this compound exhibits significant anti-inflammatory properties:

  • COX Inhibition : The compound has been reported to effectively inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators. A study indicated that it displayed an IC50 value comparable to known COX inhibitors like Celecoxib, suggesting strong anti-inflammatory potential .
  • In Vivo Studies : In animal models, the compound demonstrated a reduction in inflammatory markers and symptoms associated with conditions such as arthritis and other inflammatory diseases .

Analgesic Activity

The analgesic effects of this compound have been evaluated through various methods:

  • Acetic Acid-Induced Writhing Test : In this assay, the compound significantly reduced the number of writhes in treated mice compared to controls, indicating its potential as a peripheral analgesic agent .
  • Hot Plate Test : It also exhibited central analgesic effects by increasing the pain threshold in the hot plate test, further supporting its dual action as both a peripheral and central analgesic .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various pathogens:

  • Broad-Spectrum Activity : The compound showed activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics .
  • Fungal Inhibition : Additionally, it demonstrated antifungal activity against Candida albicans, making it a candidate for further development in treating fungal infections .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity:

Structural FeatureImpact on Activity
Benzo[d][1,3]dioxole moietyEnhances COX inhibition and anti-inflammatory effects
Pyrazolo[1,5-a]pyridine linkageContributes to analgesic properties
Acrylamide functional groupIncreases overall bioactivity through specific interactions with target enzymes

Case Studies

Recent research has highlighted the potential therapeutic applications of this compound:

  • Study on Inflammatory Models : A study conducted on rat models with induced inflammation demonstrated that administration of this compound resulted in significant reductions in paw edema and inflammatory cytokine levels .
  • Antimicrobial Efficacy Trials : Another study assessed its antimicrobial properties through disk diffusion methods against various pathogens and found it effective at concentrations that were lower than those required for traditional antibiotics .

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